![molecular formula C14H20N2O3S B4449814 N-butan-2-yl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B4449814.png)
N-butan-2-yl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Overview
Description
N-butan-2-yl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound that features a pyrrolidine ring, a sulfonamide group, and a butyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, which can be synthesized through the reaction of pyridin-2-yl-4-oxobutanal derivatives with amines . The sulfonamide group is then introduced through sulfonation reactions, often using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-butan-2-yl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-butan-2-yl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The pyrrolidine ring can bind to enzymes or receptors, altering their activity. The sulfonamide group may also play a role in the compound’s biological effects by interacting with proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Piracetam: A nootropic drug with a similar pyrrolidine structure.
Levetiracetam: An antiepileptic drug that also features a pyrrolidine ring.
Carphedon: A phenyl analog of piracetam with nootropic properties.
Uniqueness
N-butan-2-yl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is unique due to its combination of a butyl side chain, a sulfonamide group, and a pyrrolidine ring. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
N-butan-2-yl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-11(2)15-20(18,19)13-8-6-12(7-9-13)16-10-4-5-14(16)17/h6-9,11,15H,3-5,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKNETCUMMEZAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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